molecular formula C10H16Cl2N2 B6238775 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride CAS No. 1269053-80-6

1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B6238775
CAS No.: 1269053-80-6
M. Wt: 235.2
InChI Key:
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Description

1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₈N₂·2HCl. It is a derivative of cyclopropylmethanamine and 4-methylpyridine, featuring a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methylpyridin-2-yl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of cyclopropylmethanamine with 4-methylpyridine-2-boronic acid. The reaction typically requires a palladium catalyst, a base such as sodium tert-butoxide, and a suitable solvent like toluene or dioxane.

  • Reductive Amination: Another common synthetic route is reductive amination, where cyclopropylmethanamine is reacted with 4-methylpyridine-2-carbaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Cyclopropylmethanone derivatives

  • Reduction Products: Cyclopropylmethanamine derivatives

  • Substitution Products: Various substituted cyclopropylmethanamines

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting or activating specific biochemical processes.

Comparison with Similar Compounds

  • Cyclopropylmethanamine

  • 4-Methylpyridine

  • Other cyclopropyl-substituted amines

Uniqueness: 1-cyclopropyl-1-(4-methylpyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds

Properties

CAS No.

1269053-80-6

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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